2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Description
Properties
IUPAC Name |
2-(3-fluoro-5-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYCYRCMXIAREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650441 | |
| Record name | (3-Fluoro-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-31-3 | |
| Record name | (3-Fluoro-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) with Fluoride Sources
A common approach to introduce fluorine into aromatic rings bearing electron-withdrawing groups is nucleophilic aromatic substitution of a halogenated precursor with fluoride ion sources such as potassium fluoride (KF) or cesium fluoride (CsF). This method is effective for replacing chlorine substituents on activated aromatic rings under polar aprotic solvents like dimethyl sulfoxide (DMSO), N-methylpyrrolidinone (NMP), or N,N-dimethylformamide (DMF) at elevated temperatures (70–150 °C).
Photoredox-Mediated Fluorination
Recent advances include photoredox catalysis to achieve selective fluorination and coupling reactions. For example, α,α-difluoro-β-iodoketones can be coupled with silyl enol ethers under visible light irradiation using iridium-based photocatalysts to form fluorinated pyridine derivatives. Although this method is more commonly applied to pyridine systems, it demonstrates the utility of photoredox catalysis in fluorine incorporation.
Preparation of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Starting Materials and Key Intermediates
- 3-Chloro-5-methoxybenzyl derivatives or 3-chloro-5-methoxytoluene can serve as precursors.
- The chlorine at the 3-position is replaced by fluorine via SNAr with fluoride salts.
- The benzylic position is functionalized to introduce the acetonitrile group.
Typical Synthetic Route
Halogen Exchange (Halex) Reaction:
- React 3-chloro-5-methoxybenzyl precursor with KF or CsF in DMSO or DMF.
- Conditions: 70–120 °C, 2–5 hours.
- Additives: 18-crown-6 or quaternary ammonium salts to improve fluoride ion availability.
- Outcome: Formation of 3-fluoro-5-methoxybenzyl intermediate.
-
- The benzylic position is converted to acetonitrile via nucleophilic substitution or cyanide displacement.
- For example, bromomethyl derivatives can be reacted with sodium cyanide (NaCN) in polar aprotic solvents to yield the acetonitrile side chain.
-
- The product is isolated by crystallization or chromatographic methods.
- Typical yields range from 60% to 90% depending on reaction conditions and purity of starting materials.
Reaction Conditions and Optimization
Research Findings and Mechanistic Insights
- The fluorination step proceeds via nucleophilic aromatic substitution, favored by electron-withdrawing groups and activated aromatic systems.
- The presence of the methoxy group at the 5-position influences regioselectivity and reactivity, often directing substitution to the 3-position.
- Photoredox catalysis offers an alternative for fluorination and coupling but is less commonly applied for this specific compound.
- Reaction temperature and solvent polarity critically affect the rate and yield of fluorination.
- Additives such as crown ethers significantly improve fluoride ion solubility and nucleophilicity, enhancing reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Fluoro-5-methoxybenzoic acid.
Reduction: 2-(3-Fluoro-5-methoxyphenyl)ethylamine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-Fluoro-5-methoxyphenyl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Physicochemical Properties
The compound’s key structural analogs differ in the positions of fluorine and methoxy substituents. These variations significantly influence physicochemical properties and reactivity.
Table 1: Structural and Basic Data of Fluoro-Methoxyphenyl Acetonitrile Derivatives
| Compound Name | CAS RN | Substituent Positions | Molecular Formula | Purity | Storage Conditions | Toxicity Class |
|---|---|---|---|---|---|---|
| 2-(3-Fluoro-5-methoxyphenyl)acetonitrile | 914637-31-3 | 3-F, 5-OCH₃ | C₉H₈FNO | ≥98% | 0–6°C | [劇]III |
| 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | 672931-28-1 | 2-F, 5-OCH₃ | C₉H₈FNO | >97.0% | 0–6°C | [劇]III |
| 2-Fluoro-4-methoxyphenylacetonitrile | 749934-29-0 | 2-F, 4-OCH₃ | C₉H₈FNO | 95% | Not specified | Not available |
| 3-Fluoro-4-methoxyphenylacetonitrile | 404-90-0 | 3-F, 4-OCH₃ | C₉H₈FNO | 98% | Room temperature | Not classified |
| 4-Fluoro-3-methoxyphenylacetonitrile | 850565-37-6 | 4-F, 3-OCH₃ | C₉H₈FNO | 98% | Not specified | Not available |
Key Observations :
- Toxicity : Both 3-fluoro-5-methoxy and 2-fluoro-5-methoxy derivatives are classified as [劇]III (highly toxic), necessitating strict refrigeration .
- Polarity : The 3-fluoro-5-methoxy isomer likely exhibits greater polarity due to the para-disposed electron-withdrawing (F) and electron-donating (OCH₃) groups, influencing solubility and reactivity .
Electronic and Reactivity Profiles
Density Functional Theory (DFT) studies on structurally related nitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives) reveal that:
- HOMO/LUMO Distribution : Electron density is localized on the aromatic ring and nitrile group, with HOMO orbitals concentrated on the methoxy-substituted ring and LUMO on the nitrile .
- Reactivity : The 3-fluoro-5-methoxy derivative’s electron-deficient aryl ring (due to -F) may enhance electrophilic substitution reactivity compared to analogs with electron-donating groups in ortho/meta positions .
Table 2: Comparative Physicochemical Data
Safety Notes:
- The 3-fluoro-5-methoxy derivative requires stringent handling due to acute toxicity, contrasting with non-toxic analogs like 3-fluoro-4-methoxyphenylacetonitrile .
- Flammability risks are low across analogs, but nitrile group hydrolysis may release toxic HCN vapors under extreme conditions .
Biological Activity
2-(3-Fluoro-5-methoxyphenyl)acetonitrile (CAS No. 914637-31-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C₉H₈FNO
- Molecular Weight : 167.16 g/mol
- Canonical SMILES : C1=CC(=C(C=C1OC)F)C(C#N)C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the fluorine and methoxy groups enhances its lipophilicity and may influence its binding affinity to biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in neuronal cell cultures exposed to oxidative stress. The compound significantly reduced the levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent.
Anti-inflammatory Activity
The compound also demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic application in inflammatory diseases.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. -
Neuroprotection Against Oxidative Stress :
In a model using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a significant decrease in cell death induced by H₂O₂ exposure, supporting its potential use in neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting with 3-fluoro-5-methoxybenzyl halides and cyanide sources (e.g., KCN or NaCN) under controlled temperatures (60–80°C) in polar aprotic solvents like acetonitrile or DMF. Catalysts such as cesium carbonate (Cs₂CO₃) enhance reactivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorine at C3, methoxy at C5) and acetonitrile moiety integration .
- IR Spectroscopy : Detect C≡N stretching (~2250 cm⁻¹) and aryl-OCH₃ vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., [M+H]⁺ = 180.1) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to cyanide toxicity and potential respiratory irritation .
- Avoid skin contact; wash immediately with water. Store in airtight containers away from oxidizing agents.
- Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How do reaction mechanisms differ when substituting fluorine or methoxy groups in analogous acetonitrile derivatives?
- Methodological Answer : Fluorine’s electronegativity directs electrophilic substitution meta/para, while methoxy groups (electron-donating) favor ortho/para positions. Mechanistic studies using deuterated solvents (e.g., DMSO-d₆) and kinetic isotope effects can elucidate pathways. Computational tools (DFT) model transition states and regioselectivity .
Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?
- Methodological Answer : Cross-validate with:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded aromatic regions .
- X-ray Crystallography : Resolve ambiguities in substituent positioning .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for isomers .
Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Polar solvents (DMF, acetonitrile) stabilize intermediates in SNAr reactions, while elevated temperatures (80–100°C) accelerate kinetics. Monitor via in-situ FTIR or HPLC to optimize time-yield profiles. For example, Cs₂CO₃ in DMF at 90°C achieves 85% yield in Suzuki-Miyaura couplings .
Q. What role does this compound play in modulating enzyme or receptor interactions?
- Methodological Answer : The nitrile group acts as a hydrogen bond acceptor, while fluorine enhances bioavailability. Use:
- Docking Simulations : Predict binding affinities to targets like cytochrome P450 or kinases .
- In Vitro Assays : Measure IC₅₀ values against disease-relevant enzymes (e.g., antiviral or anticancer targets) .
Q. How can researchers design experiments to study the compound’s thermodynamic stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH 1–13 Buffers : Monitor degradation via HPLC at 25°C and 40°C.
- Activation Energy (Eₐ) : Calculate using Arrhenius plots to predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
